
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a pyridine ring and a quinoxaline ring. This compound has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. It has been found to induce cell cycle arrest and inhibit cell migration and invasion. The compound has also been shown to modulate the expression of certain genes involved in cancer progression.
実験室実験の利点と制限
One of the advantages of using 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in cell culture studies. However, the compound is not very water-soluble, which may pose some challenges in its use in certain experimental setups. In addition, the compound is relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to explore its mechanism of action and identify the specific targets that it interacts with. Further studies may also be conducted to optimize the synthesis method of the compound and improve its solubility and stability.
In conclusion, this compound is a heterocyclic compound that has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has a low toxicity profile and has been found to inhibit cell growth and induce apoptosis in cancer cells. However, its low water solubility and relatively high cost may limit its use in certain experimental setups. Further studies are needed to fully understand the compound's mechanism of action and explore its potential as a therapeutic agent.
合成法
The synthesis of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one involves the condensation of 3-aminopyridine and 1,2-diaminobenzene in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields the desired product as a yellow solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also shown promising results in the treatment of bacterial and viral infections.
特性
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(8-10-4-3-7-15-9-10)16-11-5-1-2-6-12(11)17-14/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDMPGEJDKDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

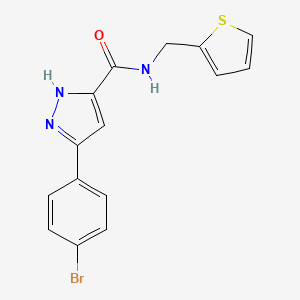
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)
![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
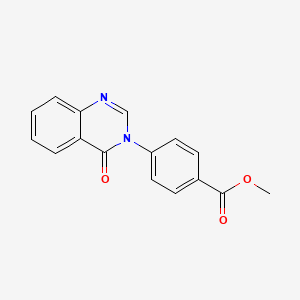
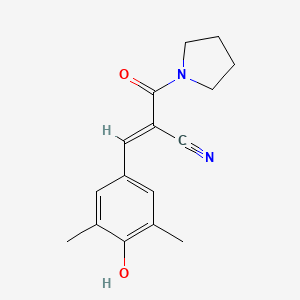
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
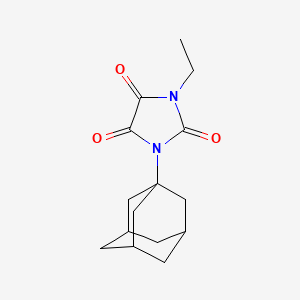
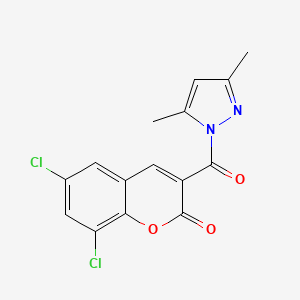
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)